molecular formula C19H19ClFN5O3 B1679696 克利戈西班 CAS No. 900510-03-4

克利戈西班

货号 B1679696
CAS 编号: 900510-03-4
分子量: 419.8 g/mol
InChI 键: HNIFCPBQMKPRCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .


Molecular Structure Analysis

The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .


Chemical Reactions Analysis

The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .


Physical And Chemical Properties Analysis

As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .

科学研究应用

早泄治疗

克利戈西班是一种口服的催产素受体拮抗剂,正在开发用于治疗早泄(PE) . 研究表明,它可以改善患有终生严重早泄男性的阴道射精潜伏期 (IELT) 和患者报告的结果 .

患者报告的结果改善

除了延长 IELT 之外,还发现克利戈西班可以改善患者报告的结果。 这包括对射精控制和射精相关困扰的自我评分 .

抑制啮齿动物的射精生理

研究表明,克利戈西班可以抑制啮齿动物的射精生理 . 这表明它在生殖生物学研究和生殖疾病治疗开发方面具有潜在的应用。

选择性 OTR 结合 PET 示踪剂的开发

克利戈西班对催产素受体 (OTR) 的高亲和力和其穿透脑部的能力使其成为开发选择性 OTR 结合 PET 示踪剂的有希望的候选者 . 这些示踪剂可用于研究催产素在脑中的作用及其对行为的影响。

脑渗透性选择性 OTR 激动剂的开发

使克利戈西班可用于开发 PET 示踪剂的相同特性也使其成为开发脑渗透性选择性 OTR 激动剂的有希望的化合物 . 这些激动剂有可能用于治疗涉及非社会症状的精神疾病。

对前列腺组织的潜在影响

尽管尚未进行研究调查克利戈西班对前列腺组织的影响,但它对催产素受体的高选择性表明它在该领域具有潜在的应用 .

作用机制

Target of Action

Cligosiban, also known as PF-3274167, is a non-peptide antagonist that primarily targets the oxytocin receptor . The oxytocin receptor plays a crucial role in various physiological processes, including labor induction, lactation, and sexual behavior.

Mode of Action

Cligosiban interacts with the oxytocin receptor by binding to it with a high affinity (Ki=9.5 nM), thereby inhibiting the receptor’s activity . It exhibits excellent selectivity for the oxytocin receptor over the vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .

Biochemical Pathways

It is known that the compound’s antagonistic action on the oxytocin receptor can inhibit certain physiological processes, such as ejaculation in rodents .

Pharmacokinetics

Cligosiban exhibits high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to exert its effects in the central nervous system. The pharmacokinetic properties of Cligosiban make it suitable for oral administration .

Result of Action

The primary result of Cligosiban’s action is the inhibition of ejaculatory physiology in rodents . By antagonizing the oxytocin receptor, Cligosiban can modulate sexual behavior, potentially making it a useful therapeutic agent for conditions like premature ejaculation .

Action Environment

The action, efficacy, and stability of Cligosiban can be influenced by various environmental factors. For instance, food intake can affect the rate and extent of Cligosiban absorption . Specifically, food decreases the rate of absorption but increases the extent of absorption . Therefore, the timing of drug administration in relation to meals may be an important consideration for optimizing the therapeutic effects of Cligosiban.

安全和危害

Cligosiban has been found to have a good safety profile at doses predicted to be therapeutic or supratherapeutic . It has been tested in clinical trials and has been generally well-tolerated .

属性

IUPAC Name

5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIFCPBQMKPRCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900510-03-4
Record name Cligosiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLIGOSIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cligosiban
Reactant of Route 2
Reactant of Route 2
Cligosiban
Reactant of Route 3
Reactant of Route 3
Cligosiban
Reactant of Route 4
Reactant of Route 4
Cligosiban
Reactant of Route 5
Reactant of Route 5
Cligosiban
Reactant of Route 6
Reactant of Route 6
Cligosiban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。